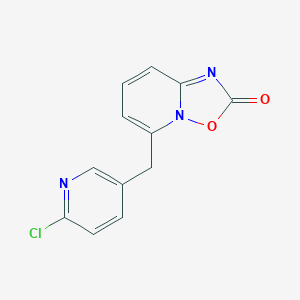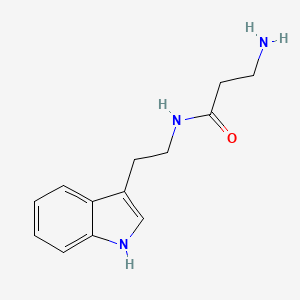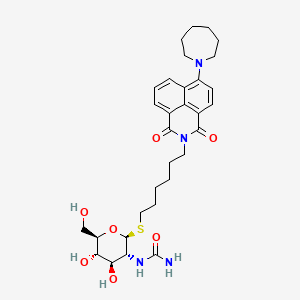
Anti-MRSA agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 4 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to many antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new weapon in the fight against this resilient bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 4 involves a multi-step process, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps include functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s anti-MRSA activity. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often involving halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for enhanced anti-MRSA activity and reduced toxicity.
Scientific Research Applications
Anti-MRSA agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics fail.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of Anti-MRSA agent 4 involves targeting specific proteins and pathways essential for MRSA survival. The compound binds to penicillin-binding proteins (PBPs), inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its bactericidal effects.
Comparison with Similar Compounds
Anti-MRSA agent 4 stands out among similar compounds due to its unique structure and potent activity against MRSA. Some similar compounds include:
Vancomycin: A glycopeptide antibiotic that also targets cell wall synthesis but has limitations due to resistance development.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but may cause side effects with prolonged use.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but is less effective against certain MRSA strains.
This compound offers a distinct advantage with its multi-target approach, potentially reducing the likelihood of resistance development and providing a broader spectrum of activity.
Properties
Molecular Formula |
C48H68F6N4O8 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(1S,4aS,10aR)-N-[3-[4-[3-[[(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl]amino]propylamino]butylamino]propyl]-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H66N4O4.2C2HF3O2/c1-41-19-7-21-43(3,37(41)17-13-31-11-15-33(49)29-35(31)41)39(51)47-27-9-25-45-23-5-6-24-46-26-10-28-48-40(52)44(4)22-8-20-42(2)36-30-34(50)16-12-32(36)14-18-38(42)44;2*3-2(4,5)1(6)7/h11-12,15-16,29-30,37-38,45-46,49-50H,5-10,13-14,17-28H2,1-4H3,(H,47,51)(H,48,52);2*(H,6,7)/t37-,38-,41-,42-,43+,44+;;/m1../s1 |
InChI Key |
UORLLCKVFRYTOK-VSNBYKERSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















